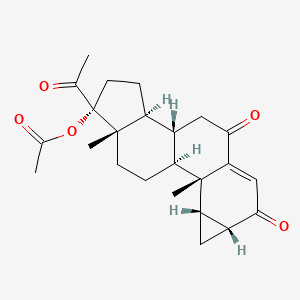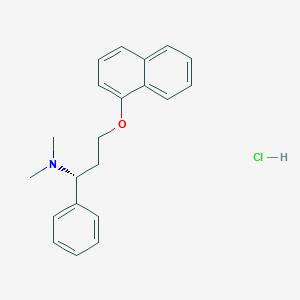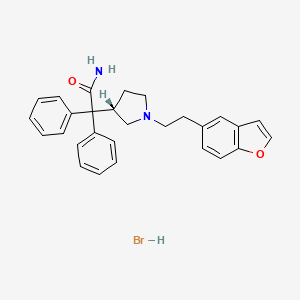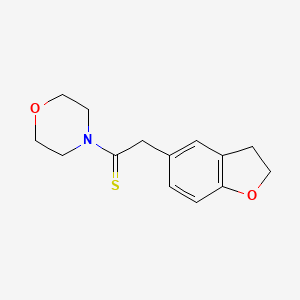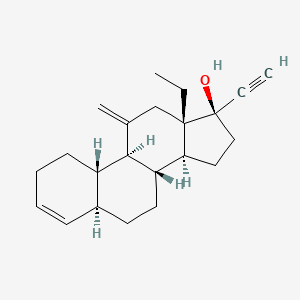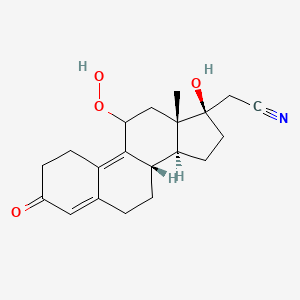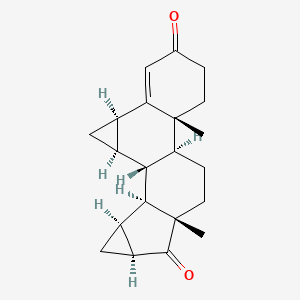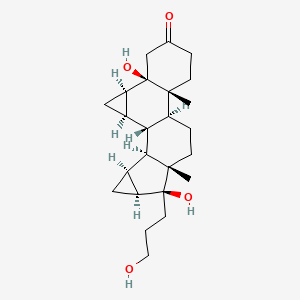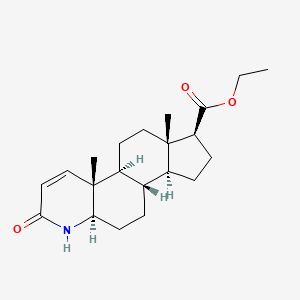![molecular formula C24H26N6O B602006 3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one CAS No. 158778-58-6](/img/structure/B602006.png)
3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
an impurity of Irbesartan
科学的研究の応用
Angiotensin AT1 Receptor Antagonism : This compound is used as an angiotensin AT1 receptor antagonist. Studies have shown its effectiveness in treating hypertension by blocking the action of angiotensin II, which is a potent vasoconstrictor. This was detailed in a study where the compound demonstrated the ability to cross the blood-brain barrier and influence the central renin-angiotensin system, affecting angiotensinogen mRNA levels in a dose-, time-, and brain-area-dependent manner (Pediconi et al., 2005).
Crystal Structure Analysis : The crystal structure of this compound, particularly the irbesartan form, has been described, providing insights into its molecular configuration and implications for its pharmacological properties (Boecskei et al., 1998).
Pharmacological Properties : Various studies have explored its pharmacological activities, including angiotensin-converting enzyme inhibition, anti-proliferative, anti-inflammatory, and anti-fungal activities. Some derivatives of this compound have shown significant pharmacological properties (Kamble et al., 2017).
Dual Angiotensin II and Endothelin A Receptor Antagonism : Research has been conducted on combining the structural elements of this compound with other molecules to yield compounds with dual activity against both angiotensin II and endothelin A receptors, offering a new approach to treating hypertension (Murugesan et al., 2002).
Therapeutic Uses and Dosage Information : This compound is also used in the treatment of diabetic nephropathy in hypertensive patients, with its action primarily via a selective blockade of AT1 receptors. Detailed information on its therapeutic uses and dosing is available (Darwish et al., 2021).
作用機序
Target of Action
Demethyl Irbesartan primarily targets the angiotensin II type-1 (AT1) receptor . The AT1 receptor is involved in various physiological activities, including vasoconstriction, sodium reabsorption, and aldosterone release .
Mode of Action
Demethyl Irbesartan acts as an antagonist to the AT1 receptor . It prevents angiotensin II from binding to the AT1 receptor, thereby blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II . This leads to vasodilation and decreased fluid volume, which helps lower blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by Demethyl Irbesartan is the renin-angiotensin-aldosterone system (RAAS) . By blocking the AT1 receptor, Demethyl Irbesartan inhibits the effects of angiotensin II, leading to decreased vasoconstriction and aldosterone secretion. This results in lowered blood pressure and reduced fluid volume .
Pharmacokinetics
Demethyl Irbesartan exhibits rapid and complete absorption with a high oral bioavailability . It is metabolized in the liver primarily by the cytochrome P450 enzyme CYP2C9 . The genetic polymorphism of CYP2C9 can significantly alter the pharmacokinetics of Demethyl Irbesartan . The compound is excreted in feces (80%) and urine (20%) .
Result of Action
The primary result of Demethyl Irbesartan’s action is the reduction of blood pressure . By blocking the AT1 receptor, it inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and decreased fluid volume .
Action Environment
Environmental factors can influence the action of Demethyl Irbesartan. For instance, the presence of other drugs, patient’s diet, and genetic factors such as CYP2C9 polymorphisms can affect its pharmacokinetics and efficacy . Additionally, environmental pollutants can lead to the formation of disinfection byproducts when Irbesartan undergoes chlorination, which may pose environmental risks .
特性
IUPAC Name |
2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O/c1-2-7-21-25-24(14-5-6-15-24)23(31)30(21)16-17-10-12-18(13-11-17)19-8-3-4-9-20(19)22-26-28-29-27-22/h3-4,8-13H,2,5-7,14-16H2,1H3,(H,26,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFZWKSLOSAXDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

